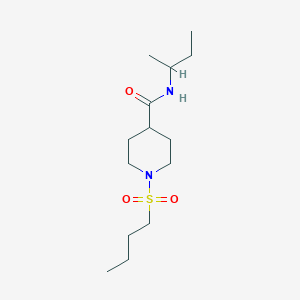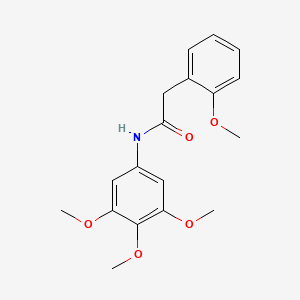
N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1957 by chemist Paul Janssen and has since become a vital tool in the medical field. Bupivacaine is a long-acting anesthetic that is used to numb a specific area of the body for a prolonged period, making it ideal for surgeries and other medical procedures.
Wirkmechanismus
N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide works by blocking the transmission of nerve impulses from the affected area to the brain. It does this by binding to sodium channels in the nerve cells, preventing the influx of sodium ions and thus inhibiting the depolarization of the nerve cell membrane. This results in the inhibition of nerve impulses and the numbing of the affected area.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and decrease the release of inflammatory mediators such as cytokines and prostaglandins. Additionally, this compound has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide is a valuable tool in laboratory experiments due to its ability to selectively numb specific areas of the body. This allows researchers to study the effects of various interventions without the confounding factor of pain. However, this compound has limitations in that it is not effective for all types of pain and can have adverse effects if used improperly.
Zukünftige Richtungen
There are a number of future directions for research on N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new formulations that can provide longer-lasting pain relief with fewer side effects. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its pain-relieving effects. Finally, there is ongoing research into the mechanisms of action of this compound, with the goal of developing more targeted and effective pain treatments.
Synthesemethoden
N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process that involves the reaction of piperidine with butylsulfonyl chloride to form N-butylsulfonyl-piperidine. This compound is then reacted with sec-butylamine to form this compound, or this compound.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been extensively researched in the medical field for its use as a local anesthetic. It has been shown to be effective in reducing pain during surgical procedures and other medical interventions. Additionally, this compound has been studied for its use in treating chronic pain conditions such as neuropathic pain and cancer-related pain.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-butylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-4-6-11-20(18,19)16-9-7-13(8-10-16)14(17)15-12(3)5-2/h12-13H,4-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBNTVKTYISVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334321.png)
![N,N-diethyl-N'-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B5334327.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5334330.png)
![5-[(4-methoxyphenyl)amino]-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5334350.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334353.png)
![3-phenyl-7-[2-(3-pyrrolidinyl)benzoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5334359.png)
![1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5334361.png)
![2-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5334377.png)

![2-{4-(hydroxymethyl)-4-[2-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5334390.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5334395.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B5334404.png)
![2-[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5334420.png)
![N-{1-(hydroxymethyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B5334424.png)
